molecular formula C15H14N2O B14872100 N-(9-methyl-9H-carbazol-2-yl)acetamide

N-(9-methyl-9H-carbazol-2-yl)acetamide

Cat. No.: B14872100
M. Wt: 238.28 g/mol
InChI Key: KJTIXXHNBSXKMI-UHFFFAOYSA-N
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Description

N-(9-methyl-9H-carbazol-2-yl)acetamide is a chemical compound with the molecular formula C17H18N2O It is a derivative of carbazole, a heterocyclic aromatic compound known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-methyl-9H-carbazol-2-yl)acetamide typically involves the acylation of 9-methyl-9H-carbazole. One common method is the reaction of 9-methyl-9H-carbazole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(9-methyl-9H-carbazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(9-methyl-9H-carbazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9-methyl-9H-carbazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, some carbazole derivatives exert their effects by modulating signaling pathways such as the P53 pathway in cancer cells, the RAS-MAPK pathway in fungal cells, and the p38 mitogen-activated protein kinase pathway in inflammatory responses . These interactions lead to various pharmacological effects, including anticancer, antifungal, and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethyl-9H-carbazol-3-yl)acetamide
  • N-(1-methyl-9H-carbazol-2-yl)acetamide
  • N-(2-acetamidoethyl)-1-methylcarbazole

Uniqueness

N-(9-methyl-9H-carbazol-2-yl)acetamide is unique due to its specific substitution pattern on the carbazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in organic electronics and drug development, where precise molecular interactions are crucial .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

N-(9-methylcarbazol-2-yl)acetamide

InChI

InChI=1S/C15H14N2O/c1-10(18)16-11-7-8-13-12-5-3-4-6-14(12)17(2)15(13)9-11/h3-9H,1-2H3,(H,16,18)

InChI Key

KJTIXXHNBSXKMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3N2C

Origin of Product

United States

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